molecular formula C14H13NO2 B15067550 (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate CAS No. 866621-28-5

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate

Cat. No.: B15067550
CAS No.: 866621-28-5
M. Wt: 227.26 g/mol
InChI Key: IQIBUHDJIKEJMT-VMPITWQZSA-N
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Description

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and an acrylate moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution at the 2-Position:

    Acrylate Formation: The final step involves the esterification of the quinoline derivative with acrylic acid in the presence of a dehydrating agent such as sulfuric acid to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the acrylate moiety.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

(E)-Methyl 3-(2-methylquinolin-6-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate and its derivatives involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The specific pathways involved depend on the biological activity being studied. For example, antimicrobial activity may involve inhibition of bacterial enzymes, while anticancer activity may involve interactions with DNA or cell cycle proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (E)-Methyl 3-(2-methylquinolin-6-yl)acrylate.

    2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.

    Acrylate Esters: Compounds with similar ester functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

866621-28-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl (E)-3-(2-methylquinolin-6-yl)prop-2-enoate

InChI

InChI=1S/C14H13NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-9H,1-2H3/b8-5+

InChI Key

IQIBUHDJIKEJMT-VMPITWQZSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OC

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C=CC(=O)OC

Origin of Product

United States

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